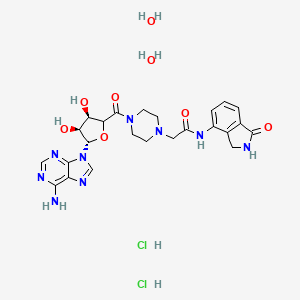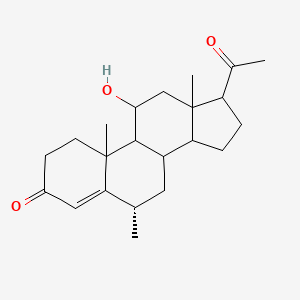
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a hydroxybutyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxybutyl group can undergo substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
Oxidation: Formation of 4-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the cyclohexene ring structure may play a role in the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be compared with similar compounds such as:
4-(3-Hydroxybutyl)-3,3,5-trimethylcyclohexanone: Similar structure but with a saturated cyclohexane ring.
4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: Contains a pyran ring instead of a cyclohexene ring.
Poly(4-hydroxybutyrate): A polymer with repeating units of 4-hydroxybutyrate, used in medical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and alkyl groups, which contribute to its distinct chemical and physical properties.
Propiedades
Número CAS |
60047-19-0 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3 |
Clave InChI |
UEEJDIUOCUCVHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CC(C1CCC(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


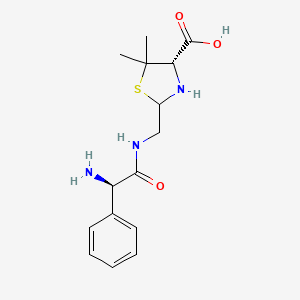

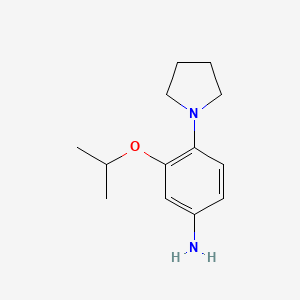
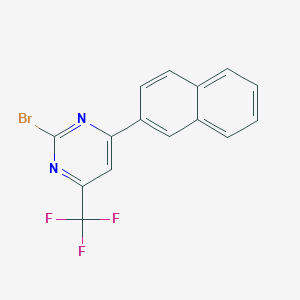
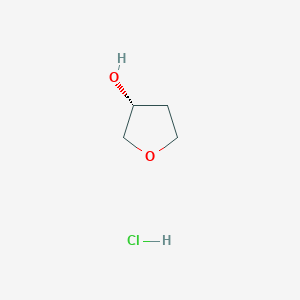
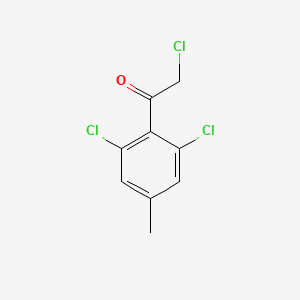

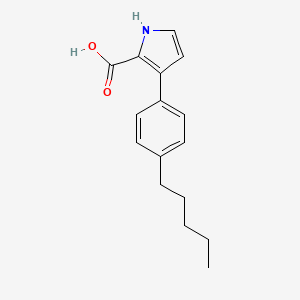

![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
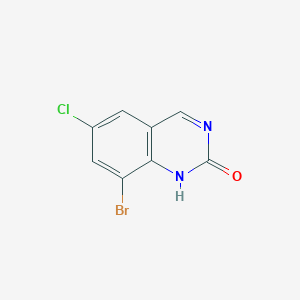
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
